4-hydroxy-6-methyl-3-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one
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Overview
Description
4-hydroxy-6-methyl-3-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one is a complex organic compound that features a unique structure combining multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various aldehydes, ketones, and amines, under conditions such as reflux in ethanol or other solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-3-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
4-hydroxy-6-methyl-3-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-3-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: A simpler analog without the benzodiazepine and pyrazole moieties.
3-phenyl-1H-pyrazole: Lacks the benzodiazepine and pyranone structures.
1,5-benzodiazepin-4-yl derivatives: Similar core structure but different substituents.
Uniqueness
The uniqueness of 4-hydroxy-6-methyl-3-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H20N4O3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[2-(5-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]pyran-2-one |
InChI |
InChI=1S/C24H20N4O3/c1-14-11-21(29)22(24(30)31-14)20-12-19(26-17-9-5-6-10-18(17)27-20)16-13-25-28-23(16)15-7-3-2-4-8-15/h2-11,13,19,26,29H,12H2,1H3,(H,25,28) |
InChI Key |
IHKOTDKKFPYQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=C(NN=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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